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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazole

Cat. No.: B106426

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole: A Key Intermediate in Kinase
Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-iodo-1H-indazole, a
heterocyclic building block of significant interest to researchers and professionals in drug
development. We will delve into its core molecular structure, physicochemical properties, a
proposed synthetic pathway grounded in established chemical principles, and its critical
application as a reagent in the synthesis of targeted cancer therapeutics, specifically inhibitors
of the mitotic kinase TTK. This document serves as a resource for understanding the utility and
synthesis of this valuable compound.

Physicochemical and Structural Properties

4-Chloro-3-iodo-1H-indazole is a substituted indazole, a class of aromatic heterocyclic
compounds known for their prevalence in medicinally active molecules.[1][2] The indazole core
Is considered a "privileged structure" as it is known to interact with a wide variety of biological
targets, particularly protein kinases.[2][3] The specific substitution pattern of 4-chloro-3-iodo-
1H-indazole, featuring a halogen at both the 3 and 4 positions, makes it a versatile
intermediate for further functionalization via cross-coupling reactions.[3]

The fundamental properties of 4-chloro-3-iodo-1H-indazole are summarized below.
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Property Value Source
CAS Number 518990-33-5 [4][5]
Molecular Formula C7HaCIIN2 [41[6]
Molecular Weight 278.48 g/mol [51[7]
Monoisotopic Mass 277.91077 Da [6]1[8]
Appearance Expected to be a solid at room ]
temperature
Canonical SMILES C1=CC2=NNC(=C2C(=Cc1)chl  [6]
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Proposed Synthesis and Mechanistic Rationale

A specific, detailed protocol for the single-pot synthesis of 4-chloro-3-iodo-1H-indazole is not
readily available in peer-reviewed literature. However, a robust and logical synthetic route can
be proposed based on established methods for the functionalization of the indazole ring. The
most plausible pathway involves a two-step process starting from the commercially available 3-
chloro-2-methylaniline.

Step 1: Synthesis of 4-Chloro-1H-indazole

The initial step is the synthesis of the precursor, 4-chloro-1H-indazole. An efficient method for
this transformation starts with 3-chloro-2-methylaniline, which is a cost-effective starting
material.[10] The synthesis proceeds via a diazotization reaction followed by cyclization to form
the indazole ring. This method avoids the use of more expensive starting materials and
provides a reliable route to the key intermediate.[10]

Step 2: Regioselective lodination of 4-Chloro-1H-
indazole

The second step is the introduction of an iodine atom at the C3 position of the indazole ring.
Electrophilic substitution on the 1H-indazole core is known to preferentially occur at the 3-
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position. This regioselectivity is a key mechanistic consideration. The synthesis of 3-iodo-1H-
indazole from indazole is well-documented and typically employs molecular iodine (I2) in the
presence of a base such as potassium hydroxide (KOH) in a solvent like DMF.[11]

Experimental Protocol:

» To a stirred solution of 4-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF),
add molecular iodine (I2) (2.0 equivalents).

e Add potassium hydroxide (KOH) pellets (4.0 equivalents) to the mixture.

» Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by Thin
Layer Chromatography (TLC).

e Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO3)
solution to quench excess iodine.

o Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl
acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate (NazS0a), filter, and
concentrate under reduced pressure to yield the crude product.

o Purify the crude solid by column chromatography or recrystallization to obtain pure 4-chloro-
3-iodo-1H-indazole.

This proposed workflow provides a logical and efficient pathway to the target molecule,
leveraging known reactivity patterns of the indazole scaffold.
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Proposed workflow for the synthesis of 4-chloro-3-iodo-1H-indazole.

Applications in Medicinal Chemistry & Drug
Development
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The primary and most significant application of 4-chloro-3-iodo-1H-indazole is its use as a
key intermediate in the synthesis of potent and selective kinase inhibitors for cancer therapy.[4]

Inhibition of Mitotic Kinase TTK

4-Chloro-3-iodo-1H-indazole is explicitly cited as a general reagent for synthesizing inhibitors
of mitotic kinase TTK (also known as Mps1).[4] TTK is a crucial component of the spindle
assembly checkpoint, a cellular mechanism that ensures proper chromosome segregation
during mitosis. In many cancer cells, this checkpoint is dysregulated, and targeting TTK has
emerged as a promising therapeutic strategy to induce mitotic catastrophe and cell death in
tumor cells.

The structure of 4-chloro-3-iodo-1H-indazole is ideal for building TTK inhibitors. The iodine
atom at the 3-position serves as a versatile "handle" for introducing various aryl or heteroaryl
groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or
Sonogashira coupling.[3][11] This allows medicinal chemists to rapidly generate a library of
diverse compounds to explore the structure-activity relationship (SAR) and optimize for potency
and selectivity against the TTK kinase. The chlorine atom at the 4-position can also be used for
further modification or may itself contribute to binding within the kinase's active site.
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Use of 4-chloro-3-iodo-1H-indazole in synthesizing TTK inhibitors.
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Conclusion

4-Chloro-3-iodo-1H-indazole is a strategically important molecule in modern medicinal
chemistry. While detailed synthetic protocols are not widespread, a reliable pathway can be
constructed from inexpensive starting materials based on the fundamental reactivity of the
indazole nucleus. Its molecular structure, particularly the presence of two distinct halogen
atoms at key positions, makes it an exceptionally valuable building block for creating diverse
libraries of compounds. Its established role in the development of TTK inhibitors for cancer
treatment underscores its importance and ensures its continued relevance for researchers and
scientists dedicated to discovering next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Chloro-3-iodo-1H-indazole molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106426#4-chloro-3-iodo-1h-indazole-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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